molecular formula C10H20N2O3 B1407401 tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1780283-92-2

tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No. B1407401
M. Wt: 216.28 g/mol
InChI Key: SXRTUAVBFKKAJN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1780283-92-2 . It has a molecular weight of 216.28 . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate” is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CC(C1)CCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 201.13649347 g/mol and the monoisotopic mass is also 201.13649347 g/mol . The topological polar surface area is 49.8 Ų .

Scientific Research Applications

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

Research by Sajjadi and Lubell (2008) highlights the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, including those related to tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate. This process involves multiple steps, such as regioselective allylation and intramolecular N-alkylation, to produce orthogonally protected amino acid-Aze chimeras for studying peptide activity (Sajjadi & Lubell, 2008).

Novel Building Blocks for Amino Alcohols and Polyamines

Jähnisch (1997) presents the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a compound structurally related to tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate. This compound serves as a potential building block for amino alcohols and polyamines, highlighting its significance in chemical synthesis (Jähnisch, 1997).

Development of Bifunctional Compounds

Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, another compound structurally related, showcasing efficient routes for creating bifunctional compounds. These are useful for derivative development and exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Synthesis of Cyclic Amino Acid Esters

The work by Moriguchi et al. (2014) on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate reveals the process of creating cyclic amino acid esters, which are valuable in various chemical syntheses. This demonstrates the versatility of compounds related to tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate in generating structurally complex molecules (Moriguchi et al., 2014).

Applications in Medicinal Chemistry

Ji, Wojtas, and Lopchuk (2018) discuss the synthesis of protected 3-haloazetidines, which are important in medicinal chemistry. These building blocks are used to create high-value azetidine-3-carboxylic acid derivatives, demonstrating the compound's significance in drug discovery and pharmaceutical development (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRTUAVBFKKAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

CAS RN

1780283-92-2
Record name tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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